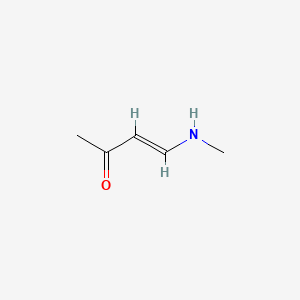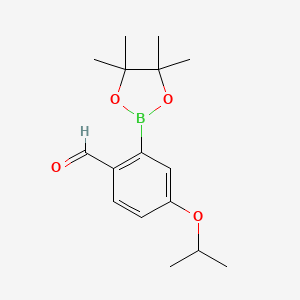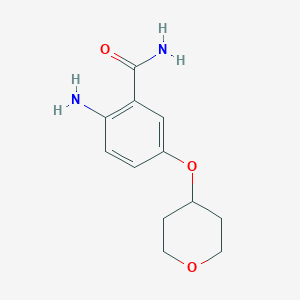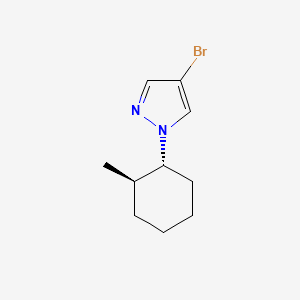
4-Bromo-1-(trans-2-methylcyclohexyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-1-(trans-2-methylcyclohexyl)-1H-pyrazole is an organic compound that features a bromine atom attached to a pyrazole ring, which is further substituted with a trans-2-methylcyclohexyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(trans-2-methylcyclohexyl)-1H-pyrazole typically involves the bromination of a suitable pyrazole precursor followed by the introduction of the trans-2-methylcyclohexyl group. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to ensure selective bromination at the desired position on the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent reactions under optimized conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-1-(trans-2-methylcyclohexyl)-1H-pyrazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the pyrazole ring or the cyclohexyl group can lead to the formation of different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used in substitution reactions, often in the presence of a catalyst or under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-pyrazole derivative, while oxidation can produce a pyrazole with additional oxygen-containing functional groups.
Applications De Recherche Scientifique
4-Bromo-1-(trans-2-methylcyclohexyl)-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Bromo-1-(trans-2-methylcyclohexyl)-1H-pyrazole involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the trans-2-methylcyclohexyl group contribute to the compound’s binding affinity and specificity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further influencing its activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-1-(cis-2-methylcyclohexyl)-1H-pyrazole: Similar structure but with a cis configuration, leading to different spatial orientation and potentially different biological activity.
4-Chloro-1-(trans-2-methylcyclohexyl)-1H-pyrazole: Chlorine instead of bromine, which can affect reactivity and binding properties.
1-(trans-2-Methylcyclohexyl)-1H-pyrazole: Lacks the bromine atom, resulting in different chemical and biological properties.
Uniqueness
4-Bromo-1-(trans-2-methylcyclohexyl)-1H-pyrazole is unique due to the combination of the bromine atom and the trans-2-methylcyclohexyl group, which confer specific reactivity and binding characteristics. This makes it a valuable compound for targeted applications in research and industry.
Propriétés
Formule moléculaire |
C10H15BrN2 |
|---|---|
Poids moléculaire |
243.14 g/mol |
Nom IUPAC |
4-bromo-1-[(1R,2R)-2-methylcyclohexyl]pyrazole |
InChI |
InChI=1S/C10H15BrN2/c1-8-4-2-3-5-10(8)13-7-9(11)6-12-13/h6-8,10H,2-5H2,1H3/t8-,10-/m1/s1 |
Clé InChI |
SMUSRVWUPCHTDF-PSASIEDQSA-N |
SMILES isomérique |
C[C@@H]1CCCC[C@H]1N2C=C(C=N2)Br |
SMILES canonique |
CC1CCCCC1N2C=C(C=N2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


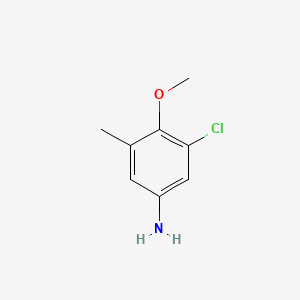
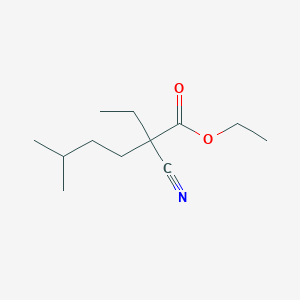
![3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxo-1H-pyrimidin-5-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B15092903.png)
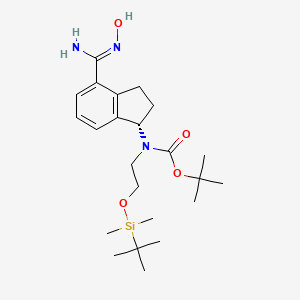
![(2E)-3-[5-bromo-2-(1,3-thiazol-4-ylmethoxy)phenyl]acrylic acid](/img/structure/B15092915.png)
![(R)-N-[(S)-[4-(tert-Butyl)phenyl][5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]methyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B15092923.png)
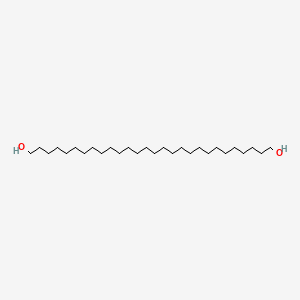

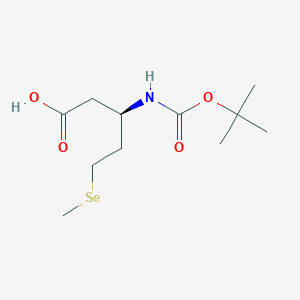

![8-Methoxy-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B15092950.png)
